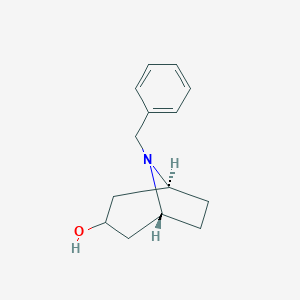

N-Benzylnortropine

Description

Contextualization within Tropane (B1204802) Alkaloid Research

N-Benzylnortropine is a synthetic compound that belongs to the broader class of tropane alkaloids, a group of naturally occurring and synthetic compounds characterized by a specific bicyclic molecular structure. The foundational core of most tropane alkaloids is the N-methyl-8-azabicyclo[3.2.1]-octane skeleton. nih.gov This family of compounds has been the subject of extensive scientific research due to the potent pharmacological activities of many of its members, such as hyoscyamine (B1674123) and scopolamine, which are found in plants of the Solanaceae family. mdpi.comnih.gov

The biosynthesis of common tropane alkaloids in plants involves key precursors like tropinone (B130398). nih.govwur.nl Tropinone is enzymatically reduced to either tropine (B42219) or pseudotropine, which are then esterified to form more complex alkaloids. wur.nl this compound is structurally analogous to these core molecules but with a significant modification: it is a derivative of nortropine (B26686), which is the N-demethylated version of tropine. Specifically, the methyl group found on the nitrogen atom in many natural tropane alkaloids is replaced by a benzyl (B1604629) group in this compound. This substitution makes it a subject of interest primarily within the context of chemical synthesis and the development of tropane alkaloid derivatives.

Significance and Research Gaps Pertaining to this compound

The primary significance of this compound in academic and industrial research lies in its role as a synthetic intermediate. The benzyl group on the nitrogen atom can function as a protecting group, which is a temporary modification to a functional group to prevent it from reacting during a chemical synthesis. This strategy is particularly useful in multi-step syntheses of complex molecules.

A key example of its utility is demonstrated in a patented process for the preparation of endo-nortropine. google.com In this process, a precursor, 8-benzyl-nortropan-3-one perchlorate, is synthesized and then undergoes a two-stage treatment with catalytically activated hydrogen. google.com The first stage reduces the ketone group, and the second stage removes the benzyl group from the nitrogen via hydrogenolysis to yield the desired endo-nortropine. google.com This highlights the role of the N-benzyl derivative as a crucial stepping stone to producing nortropine, which itself is a valuable precursor for creating other semi-synthetic tropane alkaloids.

Despite its utility in chemical synthesis, there are significant research gaps concerning this compound itself. While its precursor role is documented, there is a notable lack of published studies on its own potential biological, pharmacological, or metabolic properties. The vast majority of research in the field concentrates on naturally occurring alkaloids like scopolamine, hyoscyamine, and cocaine, or their immediate biosynthetic precursors. researchgate.net Consequently, the independent bioactivity and toxicological profile of this compound remain largely unexplored in academic literature, representing a clear gap in the current body of research. Its use appears to be confined to being a tool for synthetic chemistry rather than an object of biological investigation. bldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBGIBWAPOFRKI-PBWFPOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316096 | |

| Record name | N-Benzylnortropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18717-73-2 | |

| Record name | N-Benzylnortropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-(phenylmethyl)-, (3-endo) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzylnortropine and Analogues

Retrosynthetic Analysis of N-Benzylnortropine

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a target molecule into progressively simpler structures, which are potential starting materials. ub.edu For this compound, the primary disconnection is at the C-N bond of the tertiary amine. This bond can be formed through the N-alkylation of a secondary amine, nortropine (B26686), with a benzylating agent. This approach simplifies the target molecule into two key fragments: the nortropine core and a benzyl (B1604629) group. researchgate.net

Further disconnection of the nortropine core reveals its bicyclic structure, which can be conceptually derived from simpler, acyclic precursors through intramolecular cyclization reactions. A common strategy involves the formation of the 8-azabicyclo[3.2.1]octane skeleton from a suitably substituted cycloheptane (B1346806) or piperidine (B6355638) derivative. A well-known method, the Robinson-Schöpf condensation, utilizes simple starting materials like succinaldehyde, methylamine (B109427) (or in this case, benzylamine), and acetonedicarboxylic acid to construct the tropinone (B130398) skeleton, a direct precursor to nortropine. inhn.orggoogle.com

Established Synthetic Routes to the Nortropine Core

The synthesis of the nortropine core is a well-established area of organic chemistry, with methods evolving from classical approaches to more efficient modern strategies.

Historically, the synthesis of tropane (B1204802) alkaloids was a significant challenge that spurred the development of new synthetic methodologies. Richard Willstätter's synthesis of tropine (B42219) in the early 20th century was a landmark achievement, although it was a lengthy multi-step process. inhn.org A major breakthrough came with Sir Robert Robinson's one-pot synthesis of tropinone in 1917. inhn.org This reaction, a biomimetic double Mannich condensation, combined succinaldehyde, methylamine, and acetonedicarboxylic acid to form the tropinone skeleton with remarkable efficiency. Tropinone can then be reduced to tropine, which can be demethylated to yield nortropine. inhn.org

Another historical method for obtaining nortropine involves the demethylation of tropine. Various reagents have been employed for this purpose, including phosgene, ethyl chloroformate, and catalytic hydrogenation methods. google.comgoogle.com For instance, reacting tropine with ethyl chloroformate followed by hydrolysis provides a viable route to nortropine. google.com

Modern synthetic chemistry emphasizes efficiency and diversity. Convergent and divergent strategies are two powerful approaches to achieve these goals.

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. wikipedia.org For nortropine analogues, a convergent approach might involve synthesizing a modified piperidine ring and a separate three-carbon unit, which are then cyclized to form the bicyclic core. This allows for the independent modification of each fragment, leading to a wide range of analogues.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. wikipedia.org Tropinone is an excellent example of a starting point for a divergent synthesis. From tropinone, one can access nortropinone by demethylation, which can then be functionalized at the nitrogen atom to produce a library of N-substituted nortropinone derivatives. researchgate.net Subsequent reduction of the ketone provides access to the corresponding nortropine analogues. This strategy is highly efficient for creating a diverse set of compounds for structure-activity relationship (SAR) studies. Recent advancements have focused on developing catalyst-controlled divergent syntheses to achieve high selectivity for different products from a common starting material. beilstein-journals.org

| Strategy | Description | Application to Nortropine Synthesis |

| Convergent | Separate fragments of the target molecule are synthesized independently and then combined. wikipedia.org | Synthesis of a modified piperidine and a three-carbon chain followed by cyclization to form the nortropine core. |

| Divergent | A common intermediate is transformed into a variety of different products. wikipedia.org | Using tropinone as a starting point to generate a library of N-substituted nortropine analogues. researchgate.net |

N-Alkylation Strategies for Benzyl Incorporation

Once the nortropine core is obtained, the final step in the synthesis of this compound is the introduction of the benzyl group onto the secondary amine nitrogen. This is typically achieved through N-alkylation reactions.

Reductive amination is a highly effective method for forming C-N bonds and is a common strategy for N-alkylation. harvard.edu This reaction involves the condensation of an amine (nortropine) with a carbonyl compound (benzaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine (this compound). wikipedia.orgmasterorganicchemistry.com

A key advantage of reductive amination is that it avoids the over-alkylation that can be a problem with direct alkylation methods. harvard.edu Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly mild and selective for the iminium ion over the starting aldehyde. harvard.edumasterorganicchemistry.com The reaction is typically carried out in a one-pot procedure under mild conditions. wikipedia.org

| Reagent | Description |

| Nortropine | The secondary amine substrate. |

| Benzaldehyde | The carbonyl compound that provides the benzyl group. |

| Sodium Cyanoborohydride (NaBH3CN) | A mild and selective reducing agent for the intermediate iminium ion. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Another selective reducing agent, often preferred due to the lower toxicity of its byproducts. harvard.edu |

Direct alkylation of nortropine with a benzyl halide, such as benzyl bromide or benzyl chloride, is another common method for synthesizing this compound. beilstein-archives.orgacsgcipr.org This is a classic SN2 reaction where the lone pair of electrons on the nortropine nitrogen attacks the electrophilic benzylic carbon, displacing the halide leaving group. acsgcipr.org

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. Common bases include potassium carbonate or triethylamine. beilstein-archives.org The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used. While this method is straightforward, it can sometimes lead to the formation of a quaternary ammonium (B1175870) salt through over-alkylation, although this is less of a concern with a secondary amine like nortropine compared to a primary amine. acsgcipr.org

| Reagent | Role |

| Nortropine | Nucleophilic amine. |

| Benzyl Bromide/Chloride | Electrophilic benzylating agent. beilstein-archives.org |

| Potassium Carbonate/Triethylamine | Base to neutralize the acid byproduct. beilstein-archives.org |

| Dimethylformamide (DMF)/Acetonitrile | Polar aprotic solvent. |

Stereoselective Synthesis of this compound Enantiomers

Achieving enantiomeric purity is a key challenge in the synthesis of tropane derivatives. The biological activity of these compounds is often enantiomer-dependent. Strategies to produce specific enantiomers of this compound generally involve creating the chiral nortropane core and then introducing the benzyl group, or performing stereoselective reactions on a pre-formed this compound precursor. Three principal approaches dominate this field: the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis. acs.orgmsu.edu

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. wikipedia.orgnumberanalytics.com Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org This method offers a powerful way to control the stereochemical outcome of a reaction.

In the context of this compound synthesis, a chiral auxiliary can be attached to a nortropine precursor to direct subsequent transformations. For example, an achiral nortropinone can be reacted with a chiral auxiliary to form an intermediate, such as a chiral enamine or imine. Subsequent reactions, like reduction or alkylation, proceed with a diastereoselectivity that is controlled by the steric and electronic properties of the auxiliary. After the desired chiral center is created, the auxiliary is cleaved to yield the enantiomerically enriched nortropine derivative, which can then be N-benzylated.

Commonly used auxiliaries in asymmetric synthesis include oxazolidinones (Evans auxiliaries), camphor-derived auxiliaries, and pseudoephedrine. wikipedia.orgnumberanalytics.com For instance, an N-acyl derivative of a camphor-based auxiliary can be used to direct the stereoselective addition of a nucleophile to a tropane precursor. wikipedia.org The rigidity of the camphor (B46023) skeleton effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered side, thus leading to a high diastereomeric excess. wikipedia.org

Key Characteristics of Chiral Auxiliary-Based Synthesis:

Attachment: The auxiliary is covalently bonded to the substrate. numberanalytics.com

Stereocontrol: The auxiliary directs the stereochemical course of the reaction. wikipedia.org

Removal: The auxiliary is cleaved from the product, ideally without racemization, and can often be recovered for reuse. wikipedia.orgnumberanalytics.com

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. nih.govacs.org This approach avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent attachment and removal steps.

A notable advancement in the asymmetric synthesis of nortropane derivatives involves rhodium-catalyzed cross-coupling reactions. nih.govacs.org Researchers have developed an efficient kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride using a Rh(I)-catalyzed Suzuki–Miyaura cross-coupling reaction. acs.org In this process, one enantiomer of the starting material reacts faster with an aryl boronic ester in the presence of a chiral rhodium catalyst, leading to an enantiomerically enriched product and unreacted starting material. nih.gov The resolved, enantiopure allylic chloride can then be used in further enantiospecific reactions to create a variety of substituted nortropanes, which are precursors for this compound. nih.govacs.org

The reaction tolerates a wide range of aryl and heteroaryl boronic esters, demonstrating its versatility. acs.org This method was successfully applied in a highly stereoselective formal synthesis of YZJ-1139(1), an orexin (B13118510) receptor antagonist with a nortropane core. acs.orgchemrxiv.org

| Aryl Boronic Ester | Catalyst System | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Furanylboronic pinacol (B44631) ester | Rh(I) / Chiral Ligand | 64 | >99 |

| Phenylboronic pinacol ester | Rh(I) / Chiral Ligand | 75 | 96 |

| 4-Methoxyphenylboronic pinacol ester | Rh(I) / Chiral Ligand | 80 | 97 |

| 4-Fluorophenylboronic pinacol ester | Rh(I) / Chiral Ligand | 72 | 96 |

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. baranlab.orgnumberanalytics.com This strategy leverages the inherent chirality of molecules such as amino acids, sugars, terpenes, and alkaloids to build more complex chiral targets. numberanalytics.comscripps.edu Many established routes to enantioenriched tropanes rely on the derivatization of natural tropane alkaloids like cocaine or scopolamine, or synthesis from other chiral sources. nih.govacs.org

For example, cocaine, a natural product, can be hydrolyzed to ecgonine, which possesses the desired tropane ring system with defined stereochemistry. Ecgonine can then be chemically modified through a series of reactions, including removal of the C2-carbomethoxy and C3-benzoyl groups and subsequent N-benzylation, to yield a specific enantiomer of this compound. This approach is powerful because the complex, stereochemically rich tropane skeleton is provided by nature.

Alternatively, non-tropane natural products can be used. Amino acids, for instance, are versatile chiral building blocks. baranlab.org A synthesis could start from a chiral amino acid like L-proline or L-glutamic acid, where the existing stereocenter is used to induce the formation of new chiral centers during the construction of the bicyclic tropane ring. baranlab.orgresearchgate.net

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. Modifications can be made to the tropane ring system or to the N-benzyl substituent to fine-tune the molecule's properties. researchgate.netmdpi.com

The tropane core of this compound offers several positions for chemical modification, primarily at the C3, C6, and C7 positions. nih.gov Synthetic strategies often leverage the reactivity of tropinone, a common precursor, or its derivatives.

C3 Position: The C3 position is frequently modified. Tropinone, which has a ketone at C3, can be reduced to tropine (3α-tropanol) or pseudotropine (3β-tropanol). mdpi.comnih.gov These alcohol functionalities can then be esterified with a wide variety of carboxylic acids to produce a library of C3-ester analogues. For instance, hydrolysis of the benzoate (B1203000) ester in benzoyltropine followed by re-esterification with cinnamic acid yields trans-3β-(cinnamoyloxy)tropane. nih.gov

C6/C7 Positions: The C6 and C7 positions can be functionalized by starting from tropane precursors containing a double bond, such as tropidine. Olefin functionalization reactions, like epoxidation followed by ring-opening, or dihydroxylation, can introduce new substituents at these positions. researchgate.netnih.gov For example, an N-phenoxycarbonyl-nor-tropidine can react with a peroxy acid to form a 2β,3β-epoxide, which can serve as an intermediate for further modifications. researchgate.net

| Starting Material | Reaction Type | Position Modified | Resulting Functionality |

|---|---|---|---|

| Tropinone | Stereospecific Reduction (e.g., with TR-I) | C3 | 3α-Hydroxyl (Tropine) |

| Tropinone | Stereospecific Reduction (e.g., with TR-II) | C3 | 3β-Hydroxyl (Pseudotropine) |

| Tropine/Pseudotropine | Esterification | C3 | C3-Ester |

| Tropidine | Olefin Functionalization (e.g., Epoxidation) | C2/C3 or C6/C7 | Epoxide, Diol |

Modifying the N-benzyl group by introducing substituents on the aromatic ring can significantly alter the electronic and steric properties of the entire molecule. nih.govrsc.org These changes can influence its chemical reactivity and interactions with biological targets. The synthesis of such analogues typically involves the reaction of nortropine with a substituted benzyl halide or by reductive amination using a substituted benzaldehyde.

The nature of the substituent on the phenyl ring has predictable effects:

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density. rsc.org An aromatic hydroxyl group can form intramolecular hydrogen bonds, which may significantly alter the conformation and polarity of the molecule. nih.gov

Studies on related N-benzyl compounds have shown that even the position of the substituent (ortho, meta, para) can have a profound impact on molecular conformation and properties due to steric hindrance and electronic effects. nih.govnih.gov For example, an ortho-substituent may cause steric hindrance that prevents the amide moiety in a related series from adopting a coplanar conformation with the benzene (B151609) ring. nih.gov While these studies were not on this compound itself, the underlying principles of substituent effects are directly applicable to the design and synthesis of its analogues. nih.gov

Heterocyclic Ring Incorporations

The fusion or attachment of heterocyclic rings to the this compound scaffold can significantly alter its chemical properties. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements within their rings, are prevalent in a vast number of pharmaceuticals and biologically active compounds. wikipedia.orgopenmedicinalchemistryjournal.com The introduction of such moieties can lead to the discovery of new chemical entities with distinct characteristics.

The synthesis of analogues featuring fused heterocyclic rings often involves multi-step sequences. For instance, the construction of a pyridine (B92270) ring fused to the nortropane framework can be achieved through classical methods like the Guareschi-Thorpe condensation, which utilizes a cyanoacetamide and a 1,3-diketone to produce highly substituted 2-pyridones. beilstein-journals.org Another versatile approach is the Ugi multicomponent reaction, which can facilitate the synthesis of complex structures, such as spirocyclic diketopiperazines, by combining an amine, a carbonyl compound, an isocyanide, and a carboxylic acid in a single step. beilstein-journals.org

Furthermore, the synthesis of nitrogen-containing heterocycles can be achieved through sequential reactions. For example, 2-alkynylanilines can react with carbonyl derivatives under different conditions to yield various heterocyclic scaffolds, including N-(Z)-alkenyl indoles and ring-fused quinolines. mdpi.com The choice of catalyst, such as InBr3 or a combination of Pd(OAc)2 and p-TsOH, plays a crucial role in directing the reaction towards the desired product. mdpi.com These methods provide a pathway to generate diverse this compound analogues with incorporated heterocyclic systems.

| Reaction Type | Key Reactants | Resulting Heterocycle | Reference |

| Guareschi–Thorpe condensation | Cyanoacetamide, 1,3-diketone | 2-Pyridone | beilstein-journals.org |

| Ugi multicomponent reaction | Amine, Carbonyl, Isocyanide, Carboxylic acid | Spirocyclic diketopiperazine | beilstein-journals.org |

| Sequential Reaction | 2-Alkynylanilines, Carbonyls | Indoles, Quinolines | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. nih.govijrap.net These principles are increasingly being applied to the synthesis of complex molecules like this compound to create more sustainable and environmentally friendly methods.

Solvent-Free Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which can be hazardous to human health and the environment. ijrap.net Solvent-free reactions, often conducted by grinding solid reactants together or using microwave irradiation, offer a greener alternative. ijrap.netdergipark.org.tr For instance, the synthesis of imidazolines and benzimidazoles can be achieved in high yields by grinding a mixture of a 1,2-diamine and an aldehyde with a catalytic amount of potassium ferrocyanide, without the need for a solvent. acgpubs.org This method is not only environmentally benign but also offers advantages such as shorter reaction times and milder conditions. ijrap.netacgpubs.org Similarly, the synthesis of N-substituted pyrroles can be performed under solvent-free conditions at room temperature using cellulose (B213188) sulfuric acid as a catalyst. ijrap.net These solvent-free approaches present viable strategies for the greener synthesis of this compound and its analogues. A novel C–N axially chiral molecule composed of two tert-butyl-substituted benzo[b]phenoxazine (BPO) was synthesized via solvent-free reactions. rsc.org

| Reaction | Catalyst/Method | Key Advantage | Reference |

| Imidazoline/Benzimidazole Synthesis | Potassium ferrocyanide (grinding) | Solvent-free, rapid, mild conditions | acgpubs.org |

| N-substituted pyrrole (B145914) Synthesis | Cellulose sulfuric acid | Solvent-free, room temperature | ijrap.net |

| Benzo[b]phenoxazine Dimer Synthesis | Heat (solvent-free) | Avoids solvent-related issues | rsc.org |

Catalytic Methods for Enhanced Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the final desired product. wordpress.com Catalytic reactions are often highly atom-economical as they can facilitate transformations with high selectivity and yield, while the catalyst itself is not consumed. jetir.orgsemanticscholar.org The use of catalysts can replace stoichiometric reagents, which often generate significant waste. jetir.org

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, and easier scalability. sioc-journal.cnvapourtec.comchemanager-online.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volume at any given time minimizes risks. vapourtec.com

In a typical flow chemistry setup, reactants are pumped into a mixing junction and then flow through a temperature-controlled reactor where the transformation occurs. polimi.it This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to batch processes. researchgate.net The automation of flow systems further enables the rapid synthesis and optimization of compound libraries, which is highly valuable in medicinal chemistry. chemanager-online.com The application of flow chemistry to the synthesis of this compound and its analogues could lead to more efficient, safer, and scalable manufacturing processes. sioc-journal.cnresearchgate.net

Structure Activity Relationship Sar Studies of N Benzylnortropine

Fundamental Principles of Structure-Activity Relationships

The core tenet of SAR is that the biological activity of a chemical compound is directly related to its molecular structure. wikipedia.orgfiveable.me By systematically modifying the structure of a lead compound, such as N-Benzylnortropine, and observing the resulting changes in biological activity, researchers can identify key pharmacophoric features—the essential steric and electronic properties required for optimal interaction with a specific biological target. fiveable.me

Qualitative SAR involves identifying which functional groups and structural motifs are important for biological activity. This is achieved by synthesizing a series of analogs where specific parts of the molecule are altered and then assessing their activity. For instance, in analogs of the structurally related benztropine (B127874), modifications to the tropane (B1204802) ring, the N-substituent, and the aromatic rings have been explored to determine their impact on binding affinity at various receptors and transporters. nih.gov General findings from such studies indicate that even small changes, like the position of a substituent on an aromatic ring, can significantly alter biological activity, suggesting that specific steric and electronic interactions are critical for molecular recognition at the target site. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure and biological activity. nih.govwikipedia.org This method transforms the qualitative understanding from SAR into a predictive mathematical model. drugdesign.org The process involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors (numerical values representing physicochemical properties like lipophilicity, electronic effects, and steric parameters), and using statistical methods to build a model that relates these descriptors to activity. libretexts.orgslideshare.net

The resulting QSAR model can be expressed as a mathematical equation: Activity = f (Molecular Descriptors) + error wikipedia.org

These models are powerful tools in drug discovery, enabling the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the optimization of lead compounds. nih.govlongdom.org For tropane-based molecules, QSAR can help in designing analogs with improved potency and selectivity for their intended biological targets.

Conformational Analysis and Bioactive Conformations of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the preferred conformations of molecules in solution. auremn.org.br Studies on N-substituted nortropanes and related tropane alkaloids utilize both Proton (¹H) and Carbon-13 (¹³C) NMR to investigate conformational equilibria, such as the orientation of the N-substituent. nih.govresearchgate.netnih.gov For N-substituted nortropinones, the nitrogen atom can undergo inversion, leading to two distinct invertomers where the substituent is either in an axial or an equatorial position relative to the piperidine (B6355638) ring of the tropane skeleton. NMR studies have shown that for N-benzylnortropinone, the equatorial invertomer is the dominant form in solution. academie-sciences.frresearchgate.net This preference is influenced by steric interactions between the bulky benzyl (B1604629) group and the rest of the tropane ring system.

Computational modeling complements experimental techniques by providing detailed energetic insights into different conformations. researchgate.net Methods such as Density Functional Theory (DFT) are used to calculate the relative energies of various conformers in different environments (gas phase or in solution). academie-sciences.fr These calculations can predict the equilibrium distribution of axial and equatorial N-invertomers. For tropane derivatives, computational studies have been used to support experimental NMR findings, confirming that factors like the size of the N-substituent and the solvent environment play a significant role in determining the most stable conformation. academie-sciences.frresearchgate.net Identifying the low-energy, or bioactive, conformation—the specific shape the molecule adopts when it binds to its target—is a key goal of molecular modeling in drug design. nih.gov

Impact of this compound Structural Modifications on Biological Activity

Systematic structural modifications of this compound and its analogs have provided significant insight into the requirements for binding to biological targets, particularly monoamine transporters like the dopamine (B1211576) transporter (DAT). nih.govacs.org Benztropine, a closely related analog, features an N-methyl group instead of an N-benzyl group and also contains a diphenylmethoxy moiety at the 3α position. SAR studies on benztropine analogs are highly relevant for understanding this compound.

Research has shown that the nature of the substituent on the tropane nitrogen is a critical determinant of activity. Replacing the N-methyl group of benztropine with larger or different functional groups significantly alters binding affinity and selectivity. nih.gov For instance, increasing the steric bulk of the N-substituent has been shown to reduce affinity for muscarinic receptors while often maintaining or modifying affinity for the DAT. nih.gov

Furthermore, substitutions on the aromatic rings can fine-tune the molecule's interaction with the binding site. Halogen substitutions (e.g., chlorine) at different positions on the phenyl rings of benztropine analogs lead to varied affinities for the DAT. drugbank.com These findings underscore the sensitivity of the receptor-binding pocket to the electronic and steric properties of the ligand. In one study, it was noted that smaller substituents were generally well-tolerated on the aromatic rings for DAT binding. nih.gov

The following interactive table summarizes SAR findings from studies on benztropine analogs, which can be extrapolated to inform the potential effects of similar modifications on this compound. The data focuses on binding affinity (Ki) at the dopamine transporter (DAT).

Data in the table is derived from studies on benztropine analogs and is intended to illustrate SAR principles. nih.govdrugbank.com

Substituent Effects on the Benzyl Group

While specific SAR studies focusing extensively on the benzyl group of this compound are not widely documented in publicly available research, principles derived from related dopamine transporter inhibitors, such as benztropine analogues, offer valuable insights. The benzyl moiety is a critical component of the pharmacophore, engaging in hydrophobic and van der Waals interactions within the receptor binding pocket.

The electronic and steric properties of substituents on the benzyl ring are predicted to significantly modulate binding affinity and selectivity.

Electronic Effects : The introduction of electron-withdrawing groups (e.g., halogens like fluorine, chlorine) or electron-donating groups (e.g., methoxy (B1213986), methyl) on the phenyl ring can alter the electrostatic potential of the molecule. For instance, in studies of benztropine analogues, fluorine substitution on the phenyl rings was found to be compatible with high-affinity binding at the DAT. nih.govnih.gov A putative polar interaction between a fluorine substituent and residue Asn157 has been suggested by molecular modeling, indicating that specific substitutions can introduce favorable interactions beyond simple hydrophobic contacts. nih.govnih.gov

Steric Effects : The size and position of substituents on the benzyl ring influence how the ligand fits into the binding pocket. Generally, smaller substituents are well-tolerated. nih.gov Bulky groups may introduce steric hindrance, potentially reducing binding affinity unless the substituent can access an additional binding sub-pocket. The position of substitution (ortho, meta, or para) is also crucial, as it dictates the orientation of the functional group relative to interacting amino acid residues in the receptor.

The table below summarizes the predicted effects of hypothetical substitutions on the benzyl group of this compound, based on established medicinal chemistry principles and data from related compounds.

| Substituent Position | Substituent Type | Predicted Effect on DAT Affinity | Rationale |

| Para (4-position) | Fluoro (-F) | Tolerated or Increased | May engage in favorable polar interactions with specific residues (e.g., Asn157), enhancing binding. nih.govnih.gov |

| Para (4-position) | Methoxy (-OCH3) | Variable | Can be either favorable due to potential hydrogen bonding or unfavorable if steric bulk is not accommodated. |

| Meta (3-position) | Chloro (-Cl) | Tolerated | Increases lipophilicity, potentially enhancing hydrophobic interactions within the binding pocket. |

| Ortho (2-position) | Methyl (-CH3) | Potentially Decreased | May cause steric clash with the protein backbone, disrupting the optimal binding pose. |

Stereochemical Influence on Receptor Binding and Efficacy

The nortropane scaffold of this compound contains multiple stereocenters, making stereochemistry a critical determinant of its pharmacological activity. The three-dimensional arrangement of the atoms dictates the molecule's ability to fit into the chiral binding site of a receptor.

The tropane ring exists in a bicyclic structure where the configuration of substituents can significantly impact receptor interaction. For related tropane-based DAT inhibitors, the stereochemistry at the C-2 and C-3 positions is known to be crucial for high-affinity binding. Studies on 3-benzyltropane derivatives have shown that enantiomeric pairs can exhibit significant differences in their binding affinities for the DAT. For example, in a series of 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane analogues, the enantiopure compounds (-)-19a (a 2β, 3β isomer) and (+)-20a (a 2α, 3β isomer) were found to be nearly equipotent, with Kᵢ values of 33 nM and 60 nM, respectively, highlighting a complex relationship between stereochemistry and DAT affinity. nih.gov This suggests that while a specific orientation is preferred, the receptor can accommodate different isomers, albeit with varying affinities.

The key stereochemical considerations for this compound analogues include:

Tropane Ring Conformation : The rigid chair-boat conformation of the tropane skeleton orients the N-benzyl group and any other substituents in specific spatial arrangements.

Substituent Orientation : Any additional substituents on the tropane ring can exist in either an axial or equatorial position, which can dramatically alter the interaction with the receptor.

The differential binding of stereoisomers is a fundamental principle in pharmacology, arising from the fact that biological receptors are themselves chiral entities composed of L-amino acids. One enantiomer may bind with high affinity, leading to a biological effect, while the other may bind weakly or not at all.

Ring System Modifications and Their Pharmacological Implications

Modifications to the core nortropane ring system of this compound can have profound effects on its pharmacological profile. These changes can alter the molecule's rigidity, conformation, and the spatial orientation of key pharmacophoric elements.

One area of investigation in related compounds involves altering the size of the bicyclic system or replacing the nitrogen bridge. For example, expanding the tropane ring to a homotropane system would change the distances and angles between key functional groups, likely impacting receptor fit.

Another strategy involves modifications to the N-substituent itself. While the focus of this article is this compound, SAR studies on related N-substituted nortropane analogues show that the nature of the group attached to the nitrogen is a major determinant of DAT affinity and selectivity. nih.gov Increasing the steric bulk of the N-substituent in benztropine analogues has been shown to modulate affinity. nih.gov For instance, replacing the N-methyl group with larger substituents can alter the binding mode and interaction with the transporter. nih.gov

In a study of 6-alkyl-3-benzyl-tropane derivatives, the introduction of alkyl groups at the 6-position of the tropane ring generally resulted in decreased activity at the DAT as the chain length of the substituent increased. nih.gov This indicates that the space around this region of the binding pocket is sterically constrained.

The table below presents data on the DAT binding affinity for selected 6-substituted-3β-benzyltropane analogues, demonstrating the impact of ring system modifications.

| Compound | 6-Position Substituent | DAT Kᵢ (nM) |

| Racemic 19a | -H | 45 |

| Racemic 19b | -Methyl | 210 |

| Racemic 19c | -Ethyl | 460 |

| Racemic 19d | -Propyl | 1200 |

Data sourced from Lomenzo et al. (1997). nih.gov

Pharmacophore Elucidation for this compound Analogues

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific receptor and elicit a biological response. For this compound analogues acting as DAT inhibitors, the pharmacophore is defined by the key features of the parent molecule that interact with the DAT binding site.

Based on the structure of this compound and data from related DAT inhibitors like cocaine and benztropine, a putative pharmacophore model would include:

A Protonatable Nitrogen : The nitrogen atom of the nortropane ring is basic and exists in a protonated, cationic state at physiological pH. This positive charge is crucial for forming an ionic bond with an acidic residue in the DAT binding pocket, often cited as Asp79. biorxiv.org

A Hydrophobic/Aromatic Group : The benzyl group serves as a key hydrophobic moiety that occupies a hydrophobic pocket within the transporter. This interaction is likely driven by van der Waals forces and π-π stacking with aromatic residues such as phenylalanine or tyrosine.

A Defined Spatial Relationship : The rigid tropane scaffold acts as a spacer, holding the protonatable nitrogen and the hydrophobic benzyl group in a specific geometric orientation. The distance and relative angle between these two features are critical for proper alignment within the DAT binding site.

Computational studies on other DAT ligands have refined this understanding. 3D-QSAR (Quantitative Structure-Activity Relationship) models, such as Comparative Molecular Field Analysis (CoMFA), have been used to map the steric and electrostatic fields around DAT blockers, providing a more detailed picture of the ideal pharmacophoric features for high-affinity binding. nih.gov These models can guide the design of new analogues by predicting how different substituents would interact with the receptor's binding site.

Ligand-Receptor Interaction Analysis for this compound

Binding Site Mapping

Molecular docking and site-directed mutagenesis studies on the dopamine transporter have provided a detailed map of the binding site for tropane-based inhibitors. This compound is expected to bind within the central S1 substrate-binding pocket of the DAT, a site that is also occupied by dopamine and cocaine. nih.gov This pocket is located deep within the transporter, approximately halfway across the cell membrane, and is formed by residues from several transmembrane (TM) helices, including TM1, TM3, TM6, and TM8. bahargroup.org

Studies on the closely related benztropine (BZT) analogues have been instrumental in identifying key interacting residues. nih.govnih.gov These findings are highly relevant for understanding how this compound binds.

Key residues in the DAT S1 binding pocket that likely interact with this compound analogues include:

Aspartate 79 (Asp79) in TM1 : Forms a critical salt bridge with the protonated nitrogen of the nortropane ring.

Valine 152 (Val152) in TM3 : Mutation of this residue to alanine (B10760859) or isoleucine has been shown to decrease the affinity for benztropine. nih.govnih.gov

Tyrosine 156 (Tyr156) in TM3 : Likely involved in hydrophobic or aromatic interactions.

Phenylalanine 320 (Phe320) in TM6 : A key residue for hydrophobic interactions with the aromatic rings of ligands.

Serine 422 (Ser422) in TM8 : Mutations of this residue can affect ligand binding. nih.govnih.gov

The table below summarizes the effect of specific DAT mutations on the binding affinity of benztropine, providing strong inferential evidence for the binding site of this compound.

| DAT Mutation | Effect on Benztropine Affinity | Reference |

| V152A | Decreased Affinity | nih.gov |

| V152I | Decreased Affinity | nih.gov |

| S422A | Decreased Affinity | nih.gov |

Molecular Recognition Studies

Molecular recognition refers to the specific, non-covalent interactions between a ligand and its receptor that govern binding. For this compound at the DAT, these interactions are a combination of ionic, hydrogen bonding, and hydrophobic forces that collectively determine binding affinity and specificity.

Molecular dynamics (MD) simulations and computational docking studies have been employed to visualize the binding poses of related ligands within the DAT. nih.govbiorxiv.org These models suggest that the tropane core of the ligand sits (B43327) centrally in the S1 pocket. The N-benzyl group would be oriented to fit into a hydrophobic subpocket.

The key molecular recognition features are:

Ionic Interaction : As mentioned, the primary anchoring point is the ionic bond between the protonated tropane nitrogen and the carboxylate of Asp79.

Hydrophobic Encasement : The benzyl group and the hydrocarbon skeleton of the nortropane ring are surrounded by nonpolar and aromatic amino acid residues (e.g., Val152, Phe320, Tyr156), creating a favorable hydrophobic environment. nih.govbiorxiv.org

Hydrogen Bonds : While the primary structure of this compound lacks strong hydrogen bond donors or acceptors (other than the nitrogen), substituted analogues can introduce these features. For example, a hydroxyl or methoxy group on the benzyl ring could form a hydrogen bond with a polar residue like a serine or asparagine in the binding site. nih.gov

Pharmacological Investigations of N Benzylnortropine

Receptor Binding Profiles

The affinity of a compound for various receptors determines its potential pharmacological effects. For N-substituted nortropanes, the nature of the substituent on the nitrogen atom is a critical determinant of receptor binding affinity and selectivity.

Muscarinic Receptor Affinities

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a class of G-protein coupled receptors that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.govguidetopharmacology.org They are divided into five subtypes, M1-M5. guidetopharmacology.org The orthosteric binding pocket for acetylcholine is highly conserved across these subtypes, making the development of subtype-selective ligands challenging. guidetopharmacology.org

While specific binding affinity values (e.g., Kᵢ) for N-Benzylnortropine at the five muscarinic receptor subtypes are not extensively documented, studies on related N-substituted tropane (B1204802) derivatives have characterized them as potent muscarinic acetylcholine receptor antagonists. researchgate.net Research on benztropine (B127874) analogs, which also feature the tropane skeleton, showed that modifying the N-substituent can significantly alter binding affinity. For instance, replacing the N-methyl group with a larger N-phenylpropyl group in certain analogs led to a substantial decrease in affinity for the M1 muscarinic receptor. researchgate.net This suggests that the size and nature of the N-substituent, such as the benzyl (B1604629) group in this compound, play a pivotal role in modulating affinity at muscarinic sites.

Adrenergic Receptor Affinities

Adrenergic receptors, which are stimulated by norepinephrine (B1679862) and epinephrine, are key regulators of the sympathetic nervous system. pittmedcardio.com They are broadly classified into α and β subtypes, each with further divisions (α₁, α₂; β₁, β₂, β₃). nih.govnih.gov These receptors are involved in a vast array of physiological processes, from cardiovascular function to metabolic control. pittmedcardio.combiorxiv.org

Other Neurotransmitter System Interactions

Investigations into N-substituted tropane analogues reveal significant interactions with other key neurotransmitter systems, particularly monoamine transporters.

A study on N-modified analogues of cocaine provides insightful data on N-benzyl-N-norcocaine, a compound structurally analogous to this compound. nih.govacs.org This research evaluated the ability of these compounds to inhibit the binding of a radioligand to the "cocaine receptor," which is primarily associated with the dopamine (B1211576) transporter (DAT). The study demonstrated that replacing the N-methyl group of cocaine with a larger N-benzyl group resulted in only a small change in binding potency for the DAT. nih.govacs.org This finding suggests that the N-benzyl substituent is well-tolerated and that this compound may retain significant affinity for the dopamine transporter.

| Compound | IC₅₀ (nM) for Inhibition of [³H]WIN 35,428 Binding |

| Cocaine (N-Methyl) | 113 |

| N-Norcocaine | 289 |

| N-Benzyl-N-norcocaine | 230 |

| Data sourced from a study on N-modified cocaine analogues, showing the binding affinity to the cocaine receptor (dopamine transporter). nih.gov |

Furthermore, studies on other nortropane derivatives with different N-substituents have shown high affinity for other receptor systems. For example, a series of N-benzhydryl-nortropane analogs (featuring a diphenylmethyl group on the nitrogen) were identified as high-affinity ligands for the nociceptin (B549756) receptor, with high selectivity over the µ-opioid receptor. nih.govresearchgate.net This highlights that N-substitution on the nortropane scaffold can direct the compound's activity toward a variety of neurotransmitter systems beyond the classical monoamine transporters.

Functional Assays and Efficacy Studies

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (inhibitor).

In Vitro Receptor Activation/Inhibition

Direct functional data for this compound is sparse. However, evidence from related compounds allows for informed hypotheses. As noted previously, SAR studies on novel N-substituted tropane derivatives have characterized them as potent muscarinic acetylcholine receptor antagonists, suggesting this compound may also function as a mAChR antagonist. researchgate.net

Additionally, research into rigid analogues of the potent opioid analgesic fentanyl has provided relevant functional insights. A study of isomeric N-substituted 3-(propananilido)nortropanes, which includes an N-benzyl substituted variant, evaluated their analgesic potencies. nih.govacs.org The results indicated that the 3β-isomers with N-benzyl and N-phenethyl substitution exhibited greater analgesic potency compared to their corresponding 3α-isomer counterparts. nih.gov Since analgesic activity in this class of compounds is primarily mediated by opioid receptor agonism, this finding implies that an N-benzyl nortropane structure can be conducive to functional activity at opioid receptors.

Cellular Signaling Pathway Modulation

Cellular signaling pathways are the downstream cascades of molecular events that occur after a ligand binds to its receptor. wikipedia.orgkhanacademy.org While no studies have directly examined the specific intracellular signaling pathways modulated by this compound, its effects can be predicted based on its likely receptor targets.

Muscarinic Receptor Signaling: If this compound acts as an antagonist at muscarinic receptors, it would block the signaling pathways normally initiated by acetylcholine. M1, M3, and M5 receptors primarily couple to Gq/₁₁ proteins, which activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). mdpi.comberkeley.edu M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. mdpi.com Antagonism by this compound would prevent these events from occurring.

Monoamine Transporter Signaling: By inhibiting the dopamine transporter, as suggested by data from its N-norcocaine analogue nih.gov, this compound would increase the concentration and residence time of dopamine in the synaptic cleft. This elevated dopamine level would lead to enhanced stimulation of postsynaptic dopamine receptors, which in turn would trigger their respective G-protein-coupled signaling cascades, affecting pathways that regulate reward, motivation, and motor control. drugbank.com

The precise modulation of these or other signaling networks, such as those linked to nociceptin receptors nih.govresearchgate.net, by this compound remains a subject for future investigation.

Enzyme Inhibition Studies, e.g., Cholinesterase Inhibition

There are no specific studies found that investigate the inhibitory effects of this compound on cholinesterase or other enzymes. While research exists on related structures, such as N-benzylpiperidine derivatives and other tropane alkaloids for their potential as cholinesterase inhibitors, this information is not directly applicable to this compound.

In Vivo Pharmacological Evaluation (as a research tool)

No in vivo pharmacological evaluations of this compound in animal models (such as mice, rats, guinea pigs, rabbits, dogs, or pigs) for its utility as a research tool have been identified in the public domain.

There is no available data from studies assessing the effects of this compound in the specified animal models.

Detailed studies on the effects of this compound on specific biological systems or samples like cells, cellular extracts, plasma membranes, or tissue samples are not present in the reviewed literature. While a patent mentions 8-azabicyclo[3.2.1]octane compounds in the context of mu opioid receptor antagonism, it does not provide specific data on this compound. google.com

Bronchodilatory Activity

There is no scientific evidence or research available to suggest that this compound possesses or has been tested for bronchodilatory activity. General information on bronchodilators does not include any mention of this specific compound. nih.govclevelandclinic.orgnhsinform.scot

Computational Studies and Theoretical Chemistry Applied to N Benzylnortropine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic framework. nih.gov These methods employ the principles of quantum mechanics to compute the structure and properties of molecules. For N-Benzylnortropine, these calculations can predict its geometry, electronic distribution, and reactivity.

The determination of this compound's electronic structure is typically achieved through methods like Density Functional Theory (DFT). mdpi.com DFT has become a popular quantum chemical method due to its balance of accuracy and computational cost. mdpi.com The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Once the geometry is optimized, various electronic properties can be calculated. These properties serve as descriptors for the molecule's behavior in chemical reactions and its interactions with biological systems. tsu.edu

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Illustrative) | Significance |

| Dipole Moment | 1.85 D | Indicates the overall polarity of the molecule, influencing its solubility and ability to engage in electrostatic interactions. |

| Polarizability | 25.4 ų | Describes the ease with which the electron cloud can be distorted by an external electric field, affecting intermolecular forces. |

| Ionization Potential | 8.2 eV | The energy required to remove an electron, providing insight into the molecule's susceptibility to oxidation. |

| Electron Affinity | 0.3 eV | The energy released upon adding an electron, indicating its ability to act as an electron acceptor. |

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom and the phenyl ring, while the LUMO would be distributed over the aromatic system.

Table 2: Frontier Molecular Orbital (FMO) Analysis of this compound

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -5.8 | Primarily located on the lone pair of the nitrogen atom and the π-system of the benzyl (B1604629) group. Indicates regions susceptible to electrophilic attack. |

| LUMO | -0.5 | Distributed across the antibonding π* orbitals of the benzyl group. Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal dynamic processes such as conformational changes and ligand-protein interactions over time. researchgate.net

This compound possesses significant conformational flexibility, particularly around the rotatable bond connecting the benzyl group to the nitrogen atom of the nortropane skeleton. MD simulations can be employed to explore the potential energy surface of the molecule and identify its low-energy conformations in a given environment, such as in an aqueous solution. mdpi.com This conformational sampling is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site. The simulation would reveal the preferred orientations of the benzyl group relative to the bicyclic tropane (B1204802) ring system.

Table 3: Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (°C) (N-CH₂-Ph) (Illustrative) | Relative Population (%) (Illustrative) | Description |

| 1 (Axial-gauche) | 65° | 45% | The benzyl group is in a gauche position relative to the tropane ring, with the phenyl ring oriented axially. |

| 2 (Axial-anti) | 180° | 15% | The benzyl group is in an anti-position, representing a more extended conformation. |

| 3 (Equatorial-gauche) | -70° | 30% | The benzyl group is in a gauche position but with the phenyl ring in a more equatorial orientation. |

| 4 (Equatorial-anti) | -175° | 10% | A less populated extended conformation with an equatorial benzyl group. |

To understand how this compound interacts with a biological target, MD simulations of the ligand-protein complex can be performed. nih.gov Tropane alkaloids are known to interact with targets such as muscarinic acetylcholine (B1216132) receptors. researchgate.net A simulation would typically start with a docked pose of this compound in the receptor's binding site. The system is then solvated, and the simulation is run for a duration sufficient to observe the stability of the binding and the nature of the interactions. Analysis of the MD trajectory can identify key amino acid residues involved in the interaction, the persistence of hydrogen bonds, and the role of water molecules in mediating the binding. mdpi.com

Table 4: Analysis of this compound-Protein Interactions from MD Simulation

| Interacting Residue (Hypothetical) | Interaction Type | Average Distance (Å) (Illustrative) | Persistence (%) (Illustrative) |

| Asp105 | Salt Bridge (with protonated Nitrogen) | 3.1 | 95 |

| Tyr381 | π-π Stacking (with Benzyl group) | 4.5 | 80 |

| Trp157 | Cation-π (with protonated Nitrogen) | 4.8 | 75 |

| Asn382 | Water-bridged H-bond | N/A | 60 |

Docking and Scoring Methodologies

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov

For this compound, docking studies can be used to generate hypotheses about its binding mode to a specific receptor. The N-benzyl group, for instance, could engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site. encyclopedia.pub The protonated tropane nitrogen is likely to form a crucial salt bridge with an acidic residue such as aspartate or glutamate. encyclopedia.pub The results of docking are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Table 5: Hypothetical Docking Results for this compound

| Docking Software | PDB ID of Target (Hypothetical) | Binding Affinity (kcal/mol) (Illustrative) | Key Predicted Interactions |

| AutoDock Vina | 6CM4 (Muscarinic M2 Receptor) | -9.2 | Salt bridge with Asp105; π-π stacking with Tyr381; Hydrophobic interactions with Val110, Leu160. |

| MOE (Molecular Operating Environment) | 6CM4 (Muscarinic M2 Receptor) | -8.8 | Cation-π interaction with Trp157; Hydrogen bond with Asn382 (via a water molecule). |

Prediction of Binding Modes

Understanding how this compound interacts with its biological targets at an atomic level is crucial for explaining its activity and for the rational design of more potent and selective compounds. Molecular docking is a primary computational technique used to predict the preferred orientation and conformation, or binding mode, of a ligand when bound to a receptor. nih.govresearchgate.net For this compound and its analogues, which are known to interact with monoamine transporters like the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), docking studies can elucidate key interactions. nih.govnih.gov

These studies typically involve generating a three-dimensional model of the target protein, often through homology modeling if a crystal structure is unavailable, and then computationally placing the this compound molecule into the binding site. nih.govnih.gov The process evaluates numerous possible poses and scores them based on factors like intermolecular forces, providing a prediction of the most stable binding complex. For instance, docking simulations can reveal critical hydrogen bonds or hydrophobic interactions between the tropane ring or the benzyl group of this compound and specific amino acid residues within the transporter's binding pocket. researchgate.netnih.gov These predicted binding modes offer a structural hypothesis for the compound's mechanism of action.

Affinity Prediction

Beyond just predicting the binding pose, computational methods aim to forecast the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. nih.gov Accurately predicting binding affinity can significantly streamline the drug discovery process by prioritizing which novel compounds to synthesize and test. nih.gov Methods for affinity prediction range from relatively simple scoring functions used in molecular docking to more computationally intensive techniques like free-energy calculations. nih.govnih.gov

For this compound, these predictions are vital for understanding how structural modifications might impact its potency. For example, by calculating the predicted binding free energy for a series of this compound analogues, researchers can identify which substitutions on the benzyl ring or modifications to the nortropane core are likely to enhance binding to targets like DAT or SERT. nih.gov Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be employed on the docked poses to refine affinity predictions and provide a more quantitative estimate of the binding strength. biorxiv.org

De Novo Drug Design Approaches Utilizing this compound Scaffolds

De novo drug design involves the computational creation of novel molecular structures from the ground up, tailored to fit a specific biological target. nih.govscribd.com The this compound structure serves as an excellent scaffold or starting point for such design efforts. nih.gov A scaffold is the core structure of a molecule to which various functional groups can be attached. nih.gov By retaining the key pharmacophoric features of the nortropane ring system, which is known to confer affinity for monoamine transporters, computational algorithms can explore vast chemical space by adding different substituents to generate novel molecules. nih.govnih.gov

This process can be either structure-based, where new molecules are built directly within the binding site of the target protein, or ligand-based, where new molecules are designed to mimic the shape and properties of known active compounds like this compound. nih.gov Deep learning and generative models have recently emerged as powerful tools in this area, capable of generating novel, synthesizable molecules that retain the desired scaffold while optimizing for predicted activity and other desirable drug-like properties. nih.govmdpi.com

Cheminformatics and Machine Learning in this compound Research

Cheminformatics and machine learning are transforming pharmaceutical research by enabling the analysis of large chemical datasets to build predictive models. mdpi.comnih.gov These approaches are particularly valuable in the study of this compound and its analogues. elsevier.com

Predictive Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a cornerstone of predictive modeling in medicinal chemistry. mdpi.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For this compound derivatives, a QSAR study would involve compiling a dataset of analogues with their measured biological activities (e.g., inhibition of dopamine reuptake). nih.gov

Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are then calculated for each compound. ui.ac.idwu.ac.th Machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, are used to build a model that can predict the activity of new, untested compounds based on their descriptors. mdpi.comwu.ac.thnih.gov These models can guide the synthesis of new analogues by identifying the structural features most critical for the desired biological effect. nih.govnih.gov

Table 1: Example of a QSAR Data Table for this compound Analogues

| Compound ID | LogP (Descriptor) | Molecular Weight (Descriptor) | Predicted Activity (pIC50) | Experimental Activity (pIC50) |

| This compound | 3.1 | 243.35 | 6.5 | 6.4 |

| Analogue 1 | 3.5 | 257.38 | 6.8 | 6.9 |

| Analogue 2 | 2.8 | 277.34 | 6.2 | 6.1 |

| Analogue 3 | 4.0 | 289.41 | 7.2 | 7.1 |

Note: This table is illustrative. The data is hypothetical and serves to demonstrate the structure of a QSAR dataset.

Virtual Screening of this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than physically testing every compound in a high-throughput screening campaign. In the context of this compound, virtual screening can be used to discover novel analogues with potentially improved properties. nih.gov

The process can be ligand-based, where one searches for molecules that are structurally similar to this compound, or structure-based, which involves docking millions of compounds into the binding site of a target like DAT or SERT. nih.govnih.gov Hits from the virtual screen, which are compounds predicted to have high affinity, are then selected for acquisition or synthesis and subsequent experimental testing. nih.govnih.gov This method allows for the rapid exploration of vast chemical databases to find new chemotypes that share the pharmacological profile of this compound. nih.gov

Analytical Methodologies for N Benzylnortropine Research

Chromatographic Techniques

Chromatography is fundamental to the analysis of N-Benzylnortropine, allowing for its separation from reaction precursors, byproducts, and potential impurities. Depending on the analytical question, different chromatographic approaches are utilized.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of tropane (B1204802) alkaloids and their derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this method, the compound is separated on a nonpolar stationary phase, such as C18-silica, using a polar mobile phase.

Detailed research findings indicate that the mobile phase composition, particularly its pH and organic modifier content, is critical for achieving good peak shape and resolution for tropane alkaloids. tandfonline.comakjournals.com The basic nitrogen atom in the tropane skeleton requires the use of a slightly acidic or buffered mobile phase to ensure protonation and prevent peak tailing. Detection is typically performed using a UV detector, as the benzyl (B1604629) group provides a strong chromophore. researchgate.net More advanced applications may couple HPLC with mass spectrometry (HPLC-MS) for enhanced sensitivity and specificity. mdpi.com

Table 1: Representative RP-HPLC Conditions for Tropane Alkaloid Analysis This table presents typical conditions applicable to this compound based on methods developed for related tropane alkaloids.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-6). akjournals.com |

| Additives | Ion-pairing agents like tetrabutylammonium (B224687) (TBA) bromide may be added to the mobile phase to improve peak shape. tandfonline.com |

| Flow Rate | 0.8 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Detection | UV Absorbance at ~210-235 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. However, the analysis of tropane alkaloids by GC can be challenging due to their thermal instability. mdpi.com At high temperatures commonly used in GC inlets, tropane alkaloids can undergo degradation, primarily through dehydration or cleavage of ester bonds if present. mdpi.com

To mitigate thermal degradation and improve chromatographic performance, derivatization is a frequently employed strategy. researchgate.net The hydroxyl group of this compound can be converted to a more stable and volatile trimethylsilyl (B98337) (TMSi) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This procedure reduces the polarity of the molecule, leading to sharper peaks and more reproducible results. The separation is typically achieved on a semi-polar capillary column.

Table 2: Typical GC-MS Conditions for Tropane Alkaloid Analysis This table outlines representative conditions for the analysis of this compound, including a common derivatization step.

| Parameter | Condition |

| Derivatization | Conversion to trimethylsilyl (TMSi) ether using BSTFA. |

| Column | Semi-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film). |

| Carrier Gas | Helium or Hydrogen at a constant flow. |

| Inlet Temperature | 250-270 °C (A lower temperature is often preferred to minimize on-column degradation). mdpi.com |

| Oven Program | Temperature gradient, e.g., starting at 100°C, ramping to 280-300°C. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| MS Ionization | Electron Ionization (EI) at 70 eV. |

This compound is a chiral molecule, existing as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are of paramount importance. pensoft.netresearchgate.net Chiral chromatography, most notably chiral HPLC, is the definitive method for this purpose. pensoft.net

The direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). For tropane alkaloids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, have proven to be highly effective. tandfonline.compensoft.net Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are widely used. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times. The mobile phase is typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. pensoft.net

Table 3: Illustrative Chiral HPLC Conditions for Tropane Alkaloid Enantioseparation This table presents a typical method for resolving enantiomers of compounds like this compound.

| Parameter | Condition |

| Column | Chiralcel® OD-H or Chiralpak® AD-H (e.g., 250 mm x 4.6 mm, 5 µm). tandfonline.compensoft.net |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v). |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV Absorbance at ~220-235 nm |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the two benzylic protons (a singlet or AB quartet around 3.5-3.7 ppm), the proton attached to the hydroxyl-bearing carbon (a multiplet around 3.8-4.2 ppm), and the various protons of the bicyclic tropane skeleton (in the 1.5-3.5 ppm region). nih.gov

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons (127-140 ppm), the benzylic carbon (~60 ppm), the carbons of the tropane ring (25-65 ppm), and the carbon bearing the hydroxyl group (~65-70 ppm). Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Values are estimated based on data for structurally similar N-benzyl and tropane compounds and are typically recorded in CDCl₃.

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (Benzyl) | 7.20 - 7.40 (m, 5H) | 127.0 - 129.5 |